molecular formula C17H10N2O2 B2841964 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile CAS No. 833439-61-5

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile

Cat. No.: B2841964
CAS No.: 833439-61-5
M. Wt: 274.279
InChI Key: UQDLPUSAJVFIGQ-UUASQNMZSA-N
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Description

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is an organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, which is a benzene ring fused with a dioxole ring, and a cyanoethenyl group, making it a versatile molecule for chemical modifications and functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method starts with the preparation of the benzodioxole intermediate, which is then subjected to a Knoevenagel condensation reaction with a suitable aldehyde and a cyano group donor. The reaction conditions often include the use of a base such as piperidine or pyridine and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines .

Scientific Research Applications

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound can induce cell cycle arrest and apoptosis by modulating signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown potential as anticancer agents.

    2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: This compound also contains the benzodioxole ring and is studied for its pharmacological properties.

Uniqueness

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile is unique due to its cyanoethenyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other benzodioxole derivatives. This structural feature allows for the development of novel compounds with improved biological and material properties.

Properties

IUPAC Name

3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c18-9-13-2-1-3-14(7-13)15(10-19)6-12-4-5-16-17(8-12)21-11-20-16/h1-8H,11H2/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQDLPUSAJVFIGQ-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C#N)\C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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